
Tert-butyl 3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Tert-butyl 3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. It has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Tert-butyl 3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been found to have a neuroprotective effect and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Tert-butyl 3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate in lab experiments is its potential as a drug candidate for the treatment of various diseases. It is also relatively easy to synthesize and has been found to exhibit good stability. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for the use of Tert-butyl 3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate in scientific research. One direction is to further investigate its mechanism of action and optimize its use as a potential drug candidate. Another direction is to explore its potential applications in other fields such as agriculture and environmental science. Additionally, more research is needed to fully understand its biochemical and physiological effects and potential side effects.
Métodos De Síntesis
Tert-butyl 3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate can be synthesized by the reaction of tert-butyl 3-(bromomethyl)-2,3-dihydroindole-1-carboxylate with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired compound in good yield.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate has been used in scientific research as a potential drug candidate for the treatment of various diseases. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also shown potential as an anti-inflammatory and anti-oxidant agent.
Propiedades
Número CAS |
130469-60-2 |
|---|---|
Nombre del producto |
Tert-butyl 3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate |
Fórmula molecular |
C15H21NO5S |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
tert-butyl 3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C15H21NO5S/c1-15(2,3)21-14(17)16-9-11(10-20-22(4,18)19)12-7-5-6-8-13(12)16/h5-8,11H,9-10H2,1-4H3 |
Clave InChI |
CVDVWWSOEUWIED-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)COS(=O)(=O)C |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)COS(=O)(=O)C |
Sinónimos |
tert-butyl 3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



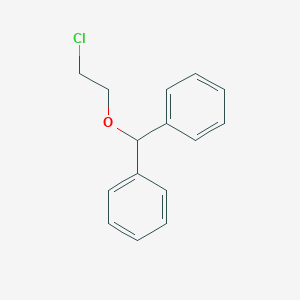
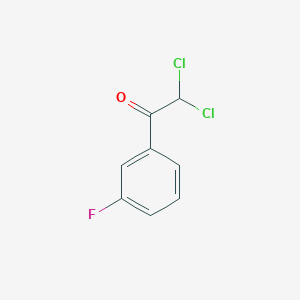
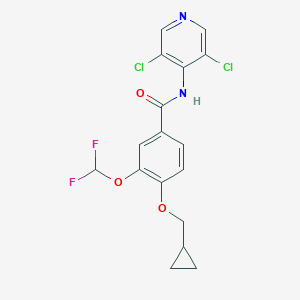
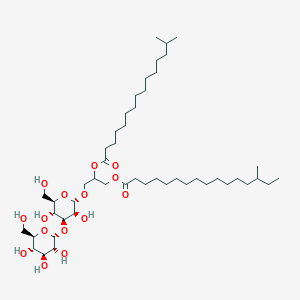
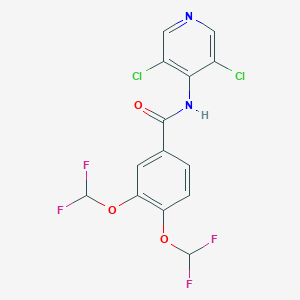
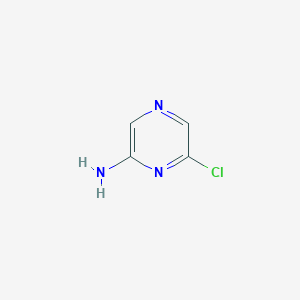

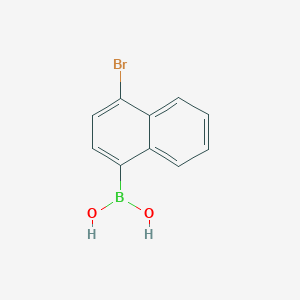

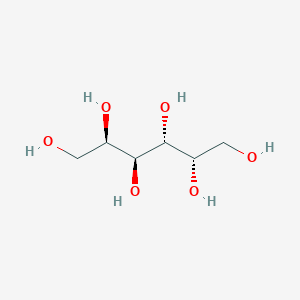

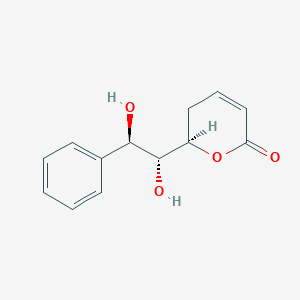

![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride](/img/structure/B134929.png)